molecular formula C22H17N3O2S B11133533 (5Z)-2-[(E)-2-phenylethenyl]-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-[(E)-2-phenylethenyl]-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11133533
M. Wt: 387.5 g/mol
InChI Key: VQGFXNZQWNNJLD-JFNIHZHXSA-N
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Description

The compound (5Z)-2-[(1E)-2-phenylethenyl]-5-{[2-(prop-2-en-1-yloxy)phenyl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is a complex organic molecule featuring a triazolo-thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(1E)-2-phenylethenyl]-5-{[2-(prop-2-en-1-yloxy)phenyl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one typically involves multi-step organic reactions. Key steps may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.

    Thiazole ring construction: This often involves the condensation of thioamides with α-haloketones.

    Final assembly: The phenylethenyl and prop-2-en-1-yloxyphenyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

For industrial-scale production, optimizing reaction conditions to maximize yield and purity is crucial. This may involve:

    Catalysts: Use of palladium or other transition metal catalysts.

    Solvents: Selection of solvents that facilitate the desired reactions while minimizing by-products.

    Temperature and Pressure: Control of reaction temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(1E)-2-phenylethenyl]-5-{[2-(prop-2-en-1-yloxy)phenyl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one: can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like potassium carbonate.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5Z)-2-[(1E)-2-phenylethenyl]-5-{[2-(prop-2-en-1-yloxy)phenyl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which (5Z)-2-[(1E)-2-phenylethenyl]-5-{[2-(prop-2-en-1-yloxy)phenyl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one exerts its effects involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-[(1E)-2-phenylethenyl]-5-{[2-(prop-2-en-1-yloxy)phenyl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one: stands out due to its unique triazolo-thiazole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H17N3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

(5Z)-2-[(E)-2-phenylethenyl]-5-[(2-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H17N3O2S/c1-2-14-27-18-11-7-6-10-17(18)15-19-21(26)25-22(28-19)23-20(24-25)13-12-16-8-4-3-5-9-16/h2-13,15H,1,14H2/b13-12+,19-15-

InChI Key

VQGFXNZQWNNJLD-JFNIHZHXSA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CC=C4)S2

Canonical SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CC=C4)S2

Origin of Product

United States

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